molecular formula C11H13F3O B15166651 Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)- CAS No. 600738-58-7

Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)-

Cat. No.: B15166651
CAS No.: 600738-58-7
M. Wt: 218.21 g/mol
InChI Key: ZJLMJBKQIRRSAI-UHFFFAOYSA-N
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Description

Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)- is a substituted phenolic compound characterized by a branched alkyl group (1-methylpropyl) at position 2 and a trifluoromethyl (-CF₃) group at position 4. This compound is synthesized via multi-step reactions involving diazaspiro rings and coupling with aromatic amines, as detailed in European Patent EP 4 374 877 A2 . Its structural complexity suggests applications in pharmaceuticals, particularly in targeting receptors or enzymes where trifluoromethyl groups improve binding affinity or metabolic resistance .

Properties

CAS No.

600738-58-7

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

2-butan-2-yl-6-(trifluoromethyl)phenol

InChI

InChI=1S/C11H13F3O/c1-3-7(2)8-5-4-6-9(10(8)15)11(12,13)14/h4-7,15H,3H2,1-2H3

InChI Key

ZJLMJBKQIRRSAI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=CC=C1)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)- typically involves the introduction of the trifluoromethyl and 1-methylpropyl groups onto the phenol ring. One common method is the Friedel-Crafts alkylation reaction, where phenol is reacted with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Expl

Biological Activity

Phenol derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)- (commonly referred to as a substituted phenol) has garnered attention for its potential applications in pharmaceuticals and agrochemicals. This article explores its biological activities, including antibacterial, antifungal, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula for Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)- is C12H13F3OC_{12}H_{13}F_3O. Its structure features a trifluoromethyl group and an isopropyl substituent on the phenolic ring, which significantly influences its chemical reactivity and biological interactions.

Antibacterial Activity

Recent studies have indicated that various phenolic compounds exhibit significant antibacterial properties. For instance, a study demonstrated that phenolic compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus at concentrations as low as 40 μg/ml. The mechanism of action is often attributed to the disruption of bacterial cell membrane integrity and interference with metabolic processes .

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)-E. coli, S. aureus40 μg/ml

Antifungal Activity

The antifungal properties of this compound have also been explored. It has shown effectiveness against fungi such as Candida albicans, with inhibition zones measured during disc diffusion assays. The antifungal activity is believed to arise from similar mechanisms as those observed in antibacterial activity, where the phenolic structure plays a crucial role in membrane disruption.

Fungal StrainInhibition Zone (mm)Minimum Fungicidal Concentration (MFC)
Candida albicans16 ± 1.6 mm500 μg/mL

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant capabilities. The antioxidant activity of Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)- can be assessed using various assays such as DPPH and FRAP. These assays measure the ability of the compound to scavenge free radicals or reduce iron ions.

Assay TypeIC50 Value (mg/mL)
DPPH0.33 ± 0.23
FRAP0.23 ± 0.12

Study on Structure-Activity Relationships

A detailed investigation into the structure-activity relationships (SAR) of phenolic compounds revealed that modifications to the trifluoromethyl group significantly impact biological activity. For instance, variations in the para-substituents on the aromatic ring were shown to alter antibacterial efficacy dramatically .

Electrophilic Trifluoromethylthiolation

Research on electrophilic trifluoromethylthiolation of phenols demonstrated that introducing trifluoromethyl groups can enhance biological activity by modifying electronic properties. Such modifications could lead to more potent antibacterial or antifungal agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenolic Core

Nitro-Substituted Analog: 2-(1-Methylpropyl)-4,6-dinitrophenol (Dinoseb)
  • Structure: Positions 4 and 6 are nitro (-NO₂) substituted.
  • Properties: Increased acidity and oxidative reactivity due to nitro groups. Highly toxic, used historically as a herbicide (e.g., Dinoseb) but restricted due to environmental persistence .
  • Key Difference : The trifluoromethyl group in the target compound reduces oxidative degradation risks compared to nitro groups, enhancing suitability for therapeutic applications .
Iminomethyl-Substituted Phenols
  • Examples: Phenol, 2-propyl-6-[[(2,3,5,6-tetrafluorophenyl)imino]methyl] (CAS 352033-68-2) Phenol, 2-(1-methylethyl)-6-[[(pentafluorophenyl)imino]methyl] (CAS 524069-65-6)
  • Fluorinated phenyl rings enhance lipophilicity and electron-deficient character.
  • Key Difference : The trifluoromethyl group in the target compound provides steric bulk without conjugation, possibly favoring hydrophobic interactions in biological systems .
Trifluoromethyl Pyridine Derivatives
  • Example : Taranabant (CAS 701977-09-5)
  • Structure: Contains a trifluoromethylpyridine moiety but lacks the phenolic core.
  • Properties : The trifluoromethyl group in Taranabant enhances metabolic stability and CNS penetration, contributing to its role as an anti-obesity agent.
  • Key Difference: The phenolic hydroxyl group in the target compound offers hydrogen-bonding capability, which pyridine-based analogs lack .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Phenol, 2-(1-methylpropyl)-6-(trifluoromethyl)-, and how do reaction conditions influence yield?

  • Methodological Answer : Key routes include halogenation of trifluoromethyl-substituted phenols followed by alkylation. For example, bromination of 6-(trifluoromethyl)phenol derivatives (e.g., 2-Bromo-6-(trifluoromethyl)phenol, CAS 2844-05-5) can precede coupling with 1-methylpropyl groups via nucleophilic substitution or cross-coupling reactions . Reaction conditions such as solvent polarity (DMSO vs. DCM) and catalysts (e.g., KF for fluorination) critically impact regioselectivity and yield .

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 1.23–1.25 minutes under SQD-FA05 conditions) and LCMS (e.g., m/z 742 [M+H]⁺) are standard for purity assessment . Nuclear magnetic resonance (¹H/¹³C NMR) and X-ray crystallography validate stereochemistry, particularly for branched alkyl substituents like 1-methylpropyl .

Advanced Research Questions

Q. How can multi-step synthesis be optimized to mitigate side reactions in trifluoromethylphenol derivatives?

  • Methodological Answer : Side reactions (e.g., over-alkylation or trifluoromethyl group degradation) are minimized by:

  • Temperature Control : Low temperatures (0–5°C) during coupling steps (e.g., TBTU-mediated amidation) reduce unintended byproducts .
  • Protecting Groups : tert-Butyl esters or methoxy groups shield reactive hydroxyl sites during alkylation .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve selectivity for trifluoromethylpyridine intermediates .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from:

  • Stereoisomerism : The 1-methylpropyl group introduces chiral centers; enantiomeric excess must be confirmed via chiral HPLC or optical rotation .
  • Solvent Artifacts : Deuterated solvent interactions (e.g., DMSO-d₆) can shift proton signals; replicate analyses in CDCl₃ or D₂O are advised .
  • Impurity Peaks : Trace halides (e.g., residual Br in brominated precursors) require rigorous purification (e.g., column chromatography) before characterization .

Data Contradiction Analysis

Reported Property Source 1 Source 2 Resolution Strategy
Boiling Point 175.9±35.0°C Not reported in patents Validate via differential scanning calorimetry (DSC) under inert atmosphere.
Retention Time (HPLC) 1.25 minutes (SQD-FA05) 1.23 minutes (SQD-FA05) Confirm column age and mobile phase pH (variations >0.1 min suggest degradation).
Mass Spectra m/z 742 [M+H]⁺ m/z 757 [M+H]⁺ Verify isotopic patterns (e.g., ³⁵Cl/³⁷Cl for chloro derivatives).

Experimental Design Considerations

  • Halogenation Optimization : Compare electrophilic (e.g., Br₂ in acetic acid) vs. radical bromination (NBS/light) for regioselectivity in trifluoromethylphenol systems .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may destabilize trifluoromethyl groups; test mixed solvents (e.g., DCM:MeOH) .

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